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Abstract

6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative
of progesterone. It is characterized by the introduction of a double bond between carbons 6
and 7 of the progesterone backbone. This structural modification significantly influences its
chemical and biological properties, distinguishing it from the parent hormone. This document
provides a comprehensive overview of the chemical structure, physicochemical properties, and
biological activities of 6-dehydroprogesterone, including its metabolism and potential
therapeutic applications. Detailed experimental protocols and data are presented to serve as a
valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug
development.

Chemical Identity and Structure

6-Dehydroprogesterone is a C21 steroid with the systematic IUPAC name
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-
decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the
following identifiers:
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Identifier Value

CAS Number 1162-56-7[1]

Molecular Formula C21H2802[1][2]

Molecular Weight 312.45 g/mol [2]

CC(=0)
SMILES [C@H]1CC[C@@H]2[C@@]1(CC[C@HI3[C@
H]2C=CC4=CC(=0)CC[C@]34C)C][3]

INChl=1S/C21H2802/c1-13(22)17-6-7-18-16-5-
4-14-12-15(23)8-10-20(14,2)19(16)9-11-
21(17,18)3/h4-5,12,16-19H,6-11H2,1-
3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2]

InChl

Pregna-4,6-diene-3,20-dione, A6-

Synonyms
Progesterone[1][4]

Physicochemical Properties

The physical and chemical properties of 6-dehydroprogesterone are summarized in the table
below. These properties are crucial for its handling, formulation, and absorption characteristics.

Property Value Source
Melting Point 147-148 °C Golden Pharma
Boiling Point 462.8 °C at 760 mmHg Golden Pharma
Density 1.1 g/cm3 Golden Pharma
Soluble in acetone and
- chloroform; sparingly soluble in )
Solubility ChemicalBook
ethanol and methanol,
practically insoluble in water.
Appearance White to off-white powder NINGBO INNO PHARMCHEM
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Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of 6-
dehydroprogesterone.

o Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for 6-
dehydroprogesterone, indicating a molecular ion peak consistent with its molecular weight.

[1]

e Infrared (IR) Spectroscopy: FTIR spectra of 6-dehydroprogesterone are available, typically
showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20,
and C=C stretching for the conjugated diene system.[1]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C and *H NMR data are available
and crucial for confirming the chemical structure. A comparative study using high-field NMR
has been conducted on 6-dehydroprogesterone and related progestins to define its
conformational features.[5]

Biological and Pharmacological Properties

6-Dehydroprogesterone exhibits a range of biological activities, primarily through its
interaction with steroid receptors.

Mechanism of Action

As a progestin, 6-dehydroprogesterone’'s primary mechanism of action is through its agonistic
activity at the progesterone receptor (PR).[3] Binding to the PR initiates a cascade of molecular
events that modulate the transcription of target genes involved in various physiological
processes.

Biological Activities

» Anti-cancer Properties: 6-Dehydroprogesterone has been shown to inhibit the growth of
human mammary cancer cells (MCF-7).[3]

o Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties,
which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes.

[3]
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o Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy.

[3]

Metabolism

The metabolism of 6-dehydroprogesterone can occur through various enzymatic reactions.
Microbial transformation studies using Aspergillus niger and Gibberella fujikuroi have shown
that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites.[6]
This highlights the potential for diverse metabolic pathways in vivo.

Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 6-dehydroprogesterone is suspected of causing cancer, may damage fertility or
the unborn child, and may cause harm to breast-fed children.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological
evaluation of 6-dehydroprogesterone.

Synthesis of 6-Dehydroprogesterone

A patented method for the synthesis of dehydroprogesterone involves a multi-step process
starting from A-ring degradation products. The key steps include:

» Addition reaction with acetylene magnesium halide.
o Dehydroxylation and configuration inversion.

e Bromination and elimination reactions.

o Grignard reaction.

e Mitsunobu reaction.

e Two Robinson annulation reactions.

o Water addition and rearrangement to yield the final product.[7]
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The crude product is then purified by recrystallization from acetone.[7]

Purification

Purification of 6-dehydroprogesterone can be achieved through recrystallization using
solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography
can also be employed for further purification if necessary.

Progesterone Receptor Binding Assay

A common method to assess the binding affinity of compounds to the progesterone receptor is
a competitive binding assay.

Principle: This assay measures the ability of the test compound (6-dehydroprogesterone) to
compete with a radiolabeled progestin (e.g., [3H]-promegestone) for binding to the
progesterone receptor.

Protocol Outline:

o Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g.,
rabbit uterus or PR-expressing cells).

 Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and
varying concentrations of the unlabeled test compound.

» After incubation, separate the receptor-bound and free radioligand using a method like
dextran-coated charcoal adsorption.

o Measure the radioactivity of the bound fraction using liquid scintillation counting.

o Calculate the concentration of the test compound that inhibits 50% of the specific binding of
the radioligand (ICso).

MCEF-7 Cell Proliferation Assay (E-screen Assay)

This assay is used to determine the proliferative or anti-proliferative effects of a compound on
estrogen-responsive breast cancer cells.
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Protocol Outline:

e Culture MCF-7 cells in a suitable medium.

o Seed the cells in multi-well plates and allow them to attach.

o Replace the medium with an estrogen-free medium for a period to synchronize the cells.

o Treat the cells with varying concentrations of 6-dehydroprogesterone. Include appropriate
positive (e.g., estradiol) and negative (vehicle) controls.

 Incubate for a defined period (e.g., 4-6 days).

o Determine cell proliferation using a suitable method, such as:
o Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).
o DNA gquantification (e.g., using a fluorescent dye like SYBR Green).

o Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some
compounds can interfere with mitochondrial activity.[8]

In Vitro Anti-Inflammatory Assay (Egg Albumin
Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a
hallmark of inflammation.

Protocol Outline:

o Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and
varying concentrations of 6-dehydroprogesterone.

 Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein
denaturation.

 After cooling, measure the absorbance of the solutions at 280 nm.
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o Calculate the percentage inhibition of protein denaturation compared to a control without the
test compound.

o Areference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive
control.[9]
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Caption: Synthetic pathway for 6-dehydroprogesterone.
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Caption: Progesterone receptor signaling pathway.
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Conclusion

6-Dehydroprogesterone is a synthetic progestin with distinct chemical and biological
properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-
inflammatory effects, make it a compound of interest for further research and potential
therapeutic development. This guide provides a foundational understanding of its
characteristics and offers detailed experimental approaches for its study. The provided data
and protocols are intended to facilitate future investigations into the pharmacological potential
of 6-dehydroprogesterone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b195115#6-dehydroprogesterone-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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